Diethyl N,N-Diisopropylphosphoramidite chemical properties
Diethyl N,N-Diisopropylphosphoramidite chemical properties
An In-Depth Technical Guide to Diethyl N,N-Diisopropylphosphoramidite: Properties, Mechanisms, and Applications
Executive Summary
Diethyl N,N-Diisopropylphosphoramidite is a pivotal organophosphorus reagent, central to modern synthetic organic chemistry. While it serves as a versatile agent for the phosphorylation of alcohols, its most prominent and field-defining role is as a fundamental building block in the automated solid-phase synthesis of oligonucleotides. Its unique structure, featuring a trivalent phosphorus atom bonded to two ethoxy groups and a diisopropylamino group, imparts a balance of stability for storage and high reactivity upon activation. This guide provides a comprehensive technical overview of its chemical properties, reaction mechanisms, synthesis, and handling protocols, designed for researchers and professionals in chemical biology and drug development.
Core Chemical & Physical Properties
The fundamental properties of Diethyl N,N-Diisopropylphosphoramidite are summarized below. These characteristics are critical for its handling, reaction setup, and purification.
| Property | Value | References |
| CAS Number | 42053-26-9 | [1][2][3][4] |
| Molecular Formula | C₁₀H₂₄NO₂P | [1][2] |
| Molecular Weight | 221.28 g/mol | [1] |
| Appearance | Colorless to pale yellow oil, may be hazy | [2] |
| Density | ~1.028 g/mL | [2] |
| Boiling Point | 189.5 ± 9.0 °C (Predicted) | [5] |
| Solubility | Soluble in chloroform and other common organic solvents | [5] |
| Stability | Sensitive to moisture and acid; heat sensitive | [2][6] |
| Storage | 2-8°C under an inert, dry atmosphere (e.g., Argon, Nitrogen) | [1][2][7] |
Spectroscopic Profile for Compound Identification
Accurate identification and purity assessment are paramount. Spectroscopic methods provide a definitive fingerprint for the compound.
³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance is the most direct and informative technique for characterizing phosphoramidites. The trivalent phosphorus atom in Diethyl N,N-Diisopropylphosphoramidite is highly deshielded and exhibits a characteristic chemical shift.
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Expected Chemical Shift: A single peak in the region of δ 147-149 ppm . In nucleoside phosphoramidites, this signal often appears as a pair of peaks due to the presence of diastereomers at the chiral phosphorus center[8][9][10]. The absence of significant peaks in other regions, particularly around δ 138-140 ppm (phosphite triester impurities) or δ 0-10 ppm (H-phosphonate or phosphate impurities), is indicative of high purity[8].
¹H and ¹³C NMR Spectroscopy
¹H and ¹³C NMR spectra confirm the organic structure. Key expected signals include:
-
¹H NMR: Resonances corresponding to the ethoxy (-OCH₂CH₃) and diisopropyl (-NCH(CH₃)₂) groups. The methylene protons of the ethoxy group will appear as a quartet, while the methyl protons will be a triplet. The methine proton of the isopropyl group will be a septet, and the methyl protons a doublet.
-
¹³C NMR: Distinct signals for the four unique carbon environments: two for the ethoxy group and two for the diisopropylamino group.
Reactivity and Mechanistic Insights
The utility of Diethyl N,N-Diisopropylphosphoramidite stems from its controlled reactivity. It is stable enough for handling but becomes a potent electrophile upon activation by a weak acid.
The Phosphoramidite Coupling Reaction
This reagent is a cornerstone of the phosphoramidite method for oligonucleotide synthesis, the gold-standard for creating synthetic DNA and RNA[][12]. In this process, the phosphoramidite acts as the "activated nucleotide," reacting with the free 5'-hydroxyl group of a growing oligonucleotide chain anchored to a solid support[].
Mechanism of Activation and Coupling
The coupling reaction proceeds via a well-established, multi-step mechanism that ensures high efficiency and fidelity at each addition cycle[][].
-
Activation: The reaction is initiated by a weakly acidic azole catalyst, most commonly 1H-tetrazole or its derivatives[8][].
-
Protonation: The tetrazole protonates the nitrogen atom of the diisopropylamino group. This is the key activation step, as it converts the poor leaving group (-N(i-Pr)₂) into a good leaving group (H-N(i-Pr)₂)[].
-
Formation of Reactive Intermediate: The protonated amine departs, or a highly reactive tetrazolyl-phosphonium intermediate is formed. This species is a powerful electrophile, primed for nucleophilic attack[].
-
Nucleophilic Attack: The free 5'-hydroxyl group of the support-bound nucleoside attacks the electrophilic phosphorus center[][].
-
Phosphite Triester Formation: This attack displaces the leaving group (diisopropylamine or tetrazole), forming a new P-O bond and creating a phosphite triester linkage, which connects the two nucleosides[][]. This linkage is later oxidized to the more stable pentavalent phosphate found in native DNA/RNA[][12].
Caption: Mechanism of the phosphoramidite coupling reaction.
Synthesis and Purification Protocols
General Synthesis Pathway
Diethyl N,N-Diisopropylphosphoramidite is typically synthesized by reacting a suitable phosphorus(III) chloride precursor with two equivalents of ethanol in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Caption: General workflow for the synthesis of phosphoramidites.
Experimental Protocol: Synthesis
-
To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous diethyl ether and a non-nucleophilic base (e.g., N,N-diisopropylethylamine).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N,N-diisopropylphosphoramidous dichloride to the stirred solution.
-
Add two equivalents of anhydrous ethanol dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or ³¹P NMR.
-
Upon completion, filter the mixture under argon to remove the precipitated amine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Purification Protocol
Purity is critical for successful oligonucleotide synthesis. The primary method for purification is column chromatography on silica gel, with special precautions to prevent hydrolysis.
Experimental Protocol: Purification
-
Column Preparation: Prepare a silica gel column. Crucially, equilibrate the column by flushing with an eluent containing 3-5% triethylamine (e.g., Hexane/Ethyl Acetate/Triethylamine 90:5:5)[8][14]. This neutralizes the acidic silica surface, preventing product degradation.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the product using the triethylamine-containing solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC, staining with a phosphomolybdic acid or potassium permanganate solution.
-
Isolation: Combine the pure fractions and concentrate under reduced pressure. It is critical to co-evaporate with a solvent like toluene to remove residual triethylamine, which can interfere with subsequent coupling reactions[14].
-
Final Product: Dry the resulting oil under high vacuum to remove all volatiles and store immediately under an inert atmosphere.
Caption: Workflow for purification via column chromatography.
Handling, Storage, and Stability
Proper handling and storage are essential to maintain the reagent's integrity.
-
Moisture Sensitivity: Diethyl N,N-Diisopropylphosphoramidite is highly susceptible to hydrolysis[2][6]. All handling should be performed under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.
-
Acid Sensitivity: The P-N bond is rapidly cleaved by acids[8]. Avoid all contact with acidic materials during storage and handling, except during the intended activation step.
-
Storage Conditions: For long-term stability, store as a neat oil or a solution in anhydrous acetonitrile in a tightly sealed container at 2-8°C[1][3]. For very long-term storage, -20°C is recommended[7].
Key Applications in Research and Development
Oligonucleotide Synthesis
The predominant application is as a phosphitylating agent in the automated chemical synthesis of DNA, RNA, and their analogues[1][15][16]. It is used to create the phosphite triester backbone, which is the precursor to the natural phosphodiester linkage. The diisopropylamino and ethyl groups are chosen for their optimal balance of reactivity and stability during the synthesis cycle.
General Phosphorylation Agent
Beyond oligonucleotides, it serves as an efficient reagent for the conversion of primary and secondary alcohols into their corresponding diethyl phosphotriesters[2][4]. This reaction is valuable in the synthesis of phosphorylated peptides, lipids, and other bioactive molecules where a phosphate or phosphonate moiety is required[9].
Safety and Hazard Management
As an active chemical reagent, appropriate safety precautions must be observed.
| Hazard Type | GHS Information | References |
| Pictograms | GHS07 (Exclamation Mark) | [17][18] |
| Signal Word | Warning | [17] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][17] |
| Precautionary Statements | P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Incompatibilities | Strong oxidizing agents, strong bases, alcohols, water/moisture | [6] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat. All operations should be conducted in a certified chemical fume hood. | [18][19] |
References
-
Beaucage, S. L., & Reese, C. B. (2010). The mechanism of the phosphoramidite synthesis of polynucleotides. Organic & Biomolecular Chemistry, 8(23), 5327-5347. Retrieved from [Link]
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Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleoside phosphoramidite. Retrieved from [Link]
- Google Patents. (n.d.). US7030230B2 - Process of purifying phosphoramidites.
-
Huaren Science. (n.d.). Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. Retrieved from [Link]
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Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/2004/039469 PROCESS OF PURIFYING PHOSPHORAMIDITES. Retrieved from [Link]
-
Jørgensen, P. T., et al. (2021). On-demand synthesis of phosphoramidites. Nature Communications, 12(1), 2697. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Diallyl N,N-Diisopropylphosphoramidite in Oligonucleotide Synthesis. Retrieved from [Link]
-
Le Picard, S., et al. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie International Edition, 57(44), 14663-14667. Retrieved from [Link]
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ResearchGate. (n.d.). Dibenzyl N,N-Diisopropylphosphoramidite. Retrieved from [Link]
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Ogata, S., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8560. Retrieved from [Link]
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Le Picard, S., et al. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. PMC. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ChemGenes India. (n.d.). Diethyl N,N-diisopropylphosphoramidite. Retrieved from [Link]
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UTUPub. (n.d.). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. Retrieved from [Link]
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Abdu, K. (2016). Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry, 13(2), 1-7. Retrieved from [Link]
- Google Patents. (n.d.). EP2598509B1 - Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates and diethyl or diisopropyl haloalkyloxyalkylphosphonates.
-
Pure. (n.d.). Method Developments in Solid-Phase Chemistry: Easing Access to Synthetic Oligonucleotides and Oligo(disulfides). Retrieved from [Link]
-
ResearchGate. (n.d.). The Phosphoramidite Approach for Oligonucleotide Synthesis. Retrieved from [Link]
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SpectraBase. (n.d.). Di-tert-butyl N,N-diisopropylphosphoramidite - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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Mayr, H. (2018). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 141-147). Royal Society of Chemistry. Retrieved from [Link]
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